2-Cyano-4-methylbenzoic acid
Description
2-Cyano-4-methylbenzoic acid (CAS: 1195306-28-5) is a substituted benzoic acid derivative with a molecular weight of 161.16 g/mol. It is characterized by a cyano (-CN) group at the 2-position and a methyl (-CH₃) group at the 4-position of the benzene ring. The compound is commercially available as a solid with a purity of 98% and is priced at 102.00 €/g, indicating specialized use in research and development (R&D) contexts . Its structure combines electron-withdrawing (cyano) and electron-donating (methyl) substituents, making it a unique candidate for studying electronic effects on reactivity and solubility.
Properties
IUPAC Name |
2-cyano-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXLLTBXLQBNQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyano-4-methylbenzoic acid can be synthesized through several methods. One common method involves the reaction of 4-methylbenzonitrile with carbon dioxide in the presence of a strong base, such as sodium hydroxide, under high pressure and temperature conditions. Another method involves the oxidation of 2-cyano-4-methylbenzyl alcohol using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum in combination with suitable ligands can enhance the efficiency of the synthesis. Additionally, continuous flow reactors are employed to maintain optimal reaction conditions and improve scalability.
Chemical Reactions Analysis
Oxidation Reactions
The methyl group undergoes oxidation under controlled conditions:
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Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic medium (H₂SO₄/H₂O) at 80–100°C .
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Product : 2-Cyano-4-carboxybenzoic acid (C₉H₅NO₄).
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Mechanism : The methyl group is oxidized to a carboxyl (-COOH) group via radical intermediates .
| Substrate | Oxidizing Agent | Temperature | Yield | Reference |
|---|---|---|---|---|
| 2-Cyano-4-methylbenzoic acid | KMnO₄ (acidic) | 80–100°C | 72–85% |
Reduction Reactions
The cyano group is selectively reduced to an amine:
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Reagents/Conditions : Hydrogen gas (H₂) with palladium/carbon (Pd/C) catalyst in ethanol at 25–50°C .
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Product : 2-Amino-4-methylbenzoic acid (C₈H₉NO₂).
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Mechanism : Catalytic hydrogenation cleaves the C≡N bond to form NH₂ .
| Substrate | Reducing Agent | Catalyst | Yield | Reference |
|---|---|---|---|---|
| This compound | H₂ (1 atm) | Pd/C | 88–92% |
Substitution Reactions
The electron-deficient aromatic ring participates in electrophilic substitution:
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Halogenation : Bromine (Br₂) in acetic acid at 0–5°C substitutes hydrogen at position 5 .
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Product : 5-Bromo-2-cyano-4-methylbenzoic acid (C₉H₆BrNO₂).
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Nitration : Fuming HNO₃ at 0°C introduces a nitro (-NO₂) group at position 5 .
| Reaction Type | Reagent | Position | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂ (AcOH) | 5 | 65% | |
| Nitration | HNO₃ (fuming) | 5 | 58% |
Coupling Reactions
The cyano group facilitates cross-coupling in synthetic applications:
| Substrate | Coupling Partner | Catalyst | Yield | Reference |
|---|---|---|---|---|
| This compound | 4-Bromophenylboronic acid | Pd(PPh₃)₄ | 78% |
Esterification and Amidation
The carboxylic acid group reacts with alcohols or amines:
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Esterification : Methanol (CH₃OH) with H₂SO₄ catalyst yields methyl 2-cyano-4-methylbenzoate .
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Amidation : Reacts with ethylamine (C₂H₅NH₂) via DIC/OxymaPure coupling to form 2-cyano-4-methylbenzamide .
| Reaction | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Esterification | CH₃OH, H₂SO₄ | Reflux, 6 hr | 90% | |
| Amidation | C₂H₅NH₂, DIC | Ultrasonication, 2 hr | 85% |
Stability and Side Reactions
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Thermal Degradation : Decomposes above 250°C, releasing CO₂ and HCN .
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Hydrolysis : The cyano group hydrolyzes to COOH in strong base (NaOH, 100°C), forming 2,4-dicarboxybenzoic acid .
Comparative Reactivity with Analogues
The methyl and cyano groups synergistically enhance electrophilic substitution at position 5. Comparative data:
| Compound | Electrophilic Substitution Position | Reactivity |
|---|---|---|
| This compound | 5 | High |
| 4-Cyano-2-methylbenzoic acid | 6 | Moderate |
| 4-Methylbenzoic acid | 3 | Low |
Scientific Research Applications
2-Cyano-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles in the body. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The cyano group in this compound is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid group compared to methyl-substituted analogs. In contrast, 4-hydroxybenzoic acid (4-OH) has a hydroxyl group that participates in hydrogen bonding, increasing solubility in polar solvents . Halogenated derivatives (e.g., 4-bromo-2-chloro-6-fluorobenzoic acid) exhibit reduced solubility due to increased hydrophobicity and molecular weight . The amide-linked 2-methyl-4-[(2-methylbenzoyl)amino]benzoic acid has a bulky substituent, likely reducing reactivity in electrophilic substitution reactions compared to simpler derivatives .
Research Findings and Discussion
Substituent Impact on Physicochemical Properties
- Acidity: The cyano group’s electron-withdrawing nature increases the acidity of this compound compared to 4-methylbenzoic acid. However, the electron-donating methyl group at the 4-position may partially counteract this effect, resulting in a pKa intermediate between purely electron-withdrawing and donating analogs.
- Solubility: While the carboxylic acid group enhances water solubility, the hydrophobic cyano and methyl substituents likely reduce solubility in aqueous media compared to 4-hydroxybenzoic acid .
- Reactivity: The cyano group offers synthetic versatility, enabling transformations such as hydrolysis to amides or participation in click chemistry, which are less feasible in amino- or halogen-substituted analogs .
Biological Activity
2-Cyano-4-methylbenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research studies and findings.
This compound, also known by its CAS number 1975-53-7, is characterized by the presence of a cyano group and a methyl group attached to a benzoic acid structure. Its chemical formula is and it has a molecular weight of 159.19 g/mol. The compound exhibits moderate lipophilicity, which can influence its biological activity and absorption properties.
Biological Activity Overview
The biological activities of this compound and its derivatives have been explored in various studies. Key areas of interest include:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, some derivatives have shown minimum inhibitory concentrations (MIC) as low as 15.625 µM against Staphylococcus aureus and Enterococcus faecalis .
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated significant growth inhibition in human melanoma and glioblastoma cells, with IC50 values indicating potent activity .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes involved in cancer progression and microbial resistance. For example, it has shown inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Interaction with Cellular Targets : The cyano group allows for interactions with various biomolecules, potentially leading to the modulation of signaling pathways involved in cell proliferation and apoptosis.
- Inhibition of Protein Synthesis : Some studies suggest that the compound may inhibit protein synthesis pathways in bacteria, contributing to its antimicrobial effects .
- Induction of Apoptosis in Cancer Cells : The compound's ability to induce apoptosis in cancer cells has been linked to the activation of caspases and other apoptotic markers, suggesting its potential as a chemotherapeutic agent .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy reported that certain derivatives exhibited strong antibacterial activity against resistant strains of bacteria, with IC50 values significantly lower than those of standard antibiotics .
- Cytotoxicity Evaluation : In a study focusing on anticancer properties, compounds derived from this compound were tested against various cancer cell lines, showing IC50 values ranging from 0.18 µM to over 10 µM depending on the specific derivative and cell line tested .
Data Table: Biological Activity Summary
Q & A
Q. Key Considerations :
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–100°C | +20–30% yield |
| Catalyst Loading | 5–10 mol% Pd/C | +15% yield |
| Solvent | DMF or DMSO | +25% efficiency |
How should researchers characterize this compound using spectroscopic techniques?
Basic Research Question
Characterization requires a multi-technique approach:
- NMR Spectroscopy :
- IR Spectroscopy : Detect the nitrile stretch (~2240 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 176.048) .
Advanced Tip : Use X-ray crystallography to resolve ambiguities in tautomeric forms or crystal packing effects .
What are the key considerations for ensuring the stability of this compound during storage?
Basic Research Question
Stability is influenced by:
Q. Table 2. Stability Data for Benzoic Acid Derivatives
| Condition | Degradation Rate (per month) | Source |
|---|---|---|
| 25°C, 60% humidity | 5–8% | |
| –20°C, dry | <1% |
How can conflicting spectral data be resolved when analyzing novel derivatives of this compound?
Advanced Research Question
Discrepancies in NMR or MS data often arise from:
- Tautomerism : The carboxylic acid and nitrile groups may form intramolecular H-bonds, shifting peaks. Use variable-temperature NMR to observe dynamic equilibria .
- Impurity Overlaps : HPLC purification (C18 column, acetonitrile/water gradient) removes byproducts .
- Isotopic Patterns : HRMS distinguishes isotopic clusters (e.g., Cl vs. CN groups) .
Case Study : In , overlapping ¹H NMR signals for a methyl-substituted benzoic acid derivative were resolved using DEPT-135 and HSQC experiments.
What mechanistic insights guide the optimization of cyano group introduction in benzoic acid derivatives?
Advanced Research Question
Mechanistic studies reveal:
- Electrophilic Aromatic Substitution (EAS) : Nitrile introduction is favored at electron-deficient positions. Methyl groups at C4 direct electrophiles to C2 via resonance effects .
- Catalytic Cycles : Pd-catalyzed reactions proceed through oxidative addition (Pd⁰ → Pd²⁺) and reductive elimination steps. Monitoring intermediates via in situ IR confirms kinetic bottlenecks .
Q. Experimental Design :
Conduct kinetic studies under varying [CN⁻] to determine rate laws.
Use DFT calculations to model transition states and predict regioselectivity .
How do steric and electronic effects influence the reactivity of this compound in coupling reactions?
Advanced Research Question
- Steric Effects : The methyl group at C4 hinders access to the C2 nitrile, reducing reactivity in SN2 reactions. Use bulky bases (e.g., DBU) to deprotonate the carboxylic acid without steric interference .
- Electronic Effects : The electron-withdrawing nitrile group activates the benzene ring for nucleophilic attacks at C5. Substituent effects can be quantified via Hammett σ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
